molecular formula C3H6N2S2 B7731191 propanediimidothioic acid

propanediimidothioic acid

Cat. No.: B7731191
M. Wt: 134.23 g/mol
InChI Key: UARRJIMJPIHAPB-UHFFFAOYSA-N
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Description

Propanediimidothioic acid is an organic compound with the molecular formula C₃H₆N₂S₂ It is characterized by the presence of two imidothioic acid groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanediimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with carbon disulfide under basic conditions. The reaction typically proceeds as follows:

    Reaction of Propane-1,3-diamine with Carbon Disulfide:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanediimidothioic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an acidic or neutral medium.

      Products: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

      Products: Reduction can yield amine derivatives of this compound.

  • Substitution

      Reagents: Halogenating agents such as chlorine or bromine.

      Conditions: Carried out in the presence of a catalyst.

      Products: Halogenated derivatives of this compound.

Scientific Research Applications

Propanediimidothioic acid has several applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
    • Acts as a ligand in coordination chemistry, forming complexes with transition metals.
  • Biology

    • Investigated for its potential as an antimicrobial agent due to its sulfur content.
    • Studied for its role in enzyme inhibition and protein modification.
  • Medicine

    • Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting sulfur-containing biomolecules.
  • Industry

    • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanediimidothioic acid involves its interaction with molecular targets through its imidothioic acid groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:

    Covalent Bond Formation: The sulfur atoms in this compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.

    Oxidative Stress: The compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components.

Comparison with Similar Compounds

Propanediimidothioic acid can be compared with other similar compounds, such as:

    Thioacetamide: Similar in containing sulfur, but differs in its structure and reactivity.

    Dithiocarbamates: Share the presence of sulfur atoms but have different applications and mechanisms of action.

    Thiourea: Contains sulfur and nitrogen atoms, but has distinct chemical properties and uses.

Uniqueness

This compound is unique due to its dual imidothioic acid groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

propanediimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARRJIMJPIHAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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